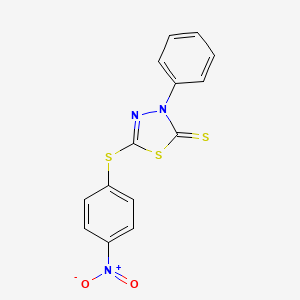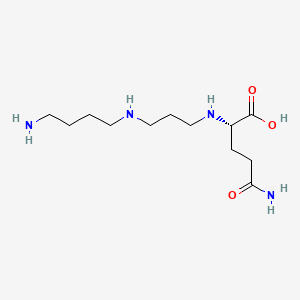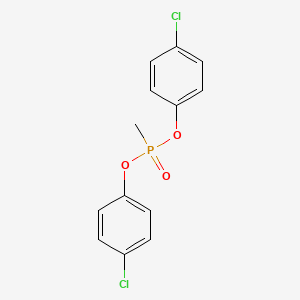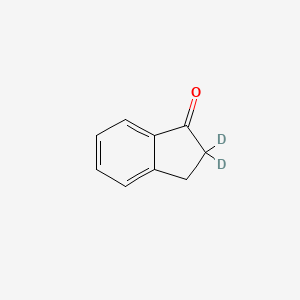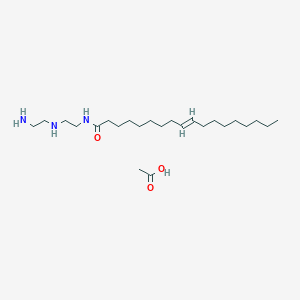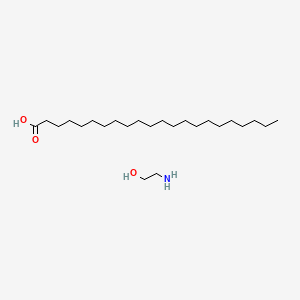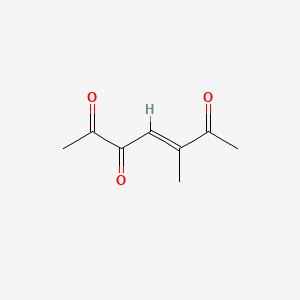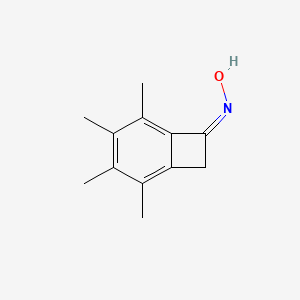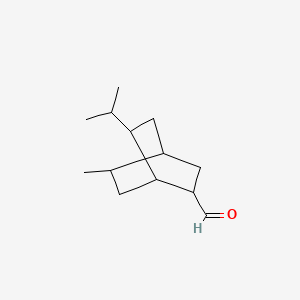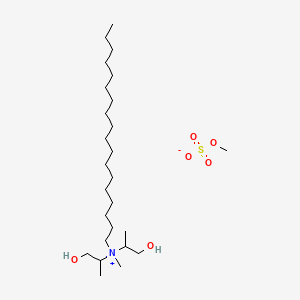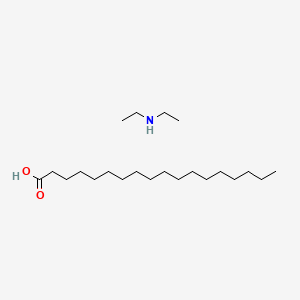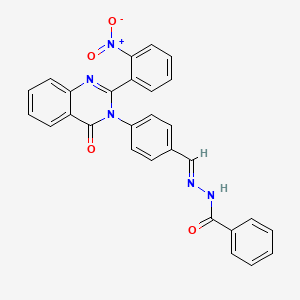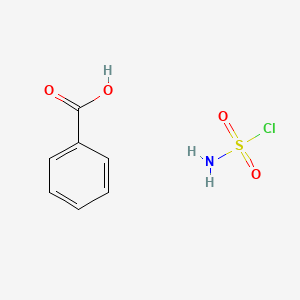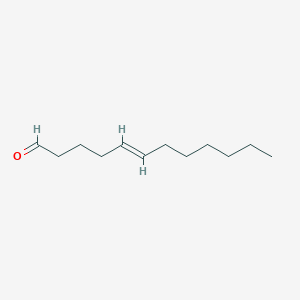
trans-Dodec-5-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-Dodec-5-enal: is an organic compound with the molecular formula C₁₂H₂₂O . It is an unsaturated aldehyde, characterized by the presence of a double bond between the 5th and 6th carbon atoms in the carbon chain. This compound is known for its distinct odor and is used in various applications, including flavoring and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Oxidation of trans-Dodec-5-enol: One common method involves the oxidation of trans-Dodec-5-enol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under mild conditions.
Hydroformylation of 1-Dodecene: Another method involves the hydroformylation of 1-Dodecene followed by selective hydrogenation to yield trans-Dodec-5-enal.
Industrial Production Methods: Industrial production often involves the hydroformylation process due to its efficiency and scalability. This method allows for the large-scale production of this compound with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Addition: Bromine (Br₂), hydrogen chloride (HCl)
Major Products Formed:
Oxidation: trans-Dodec-5-enoic acid
Reduction: trans-Dodec-5-enol
Addition: Dibromo-dodecane, chloro-dodecane
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of various organic compounds.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its role in pheromone signaling in insects .
- Studied for its potential antimicrobial properties .
Medicine:
Industry:
Mécanisme D'action
The mechanism of action of trans-Dodec-5-enal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. Additionally, the double bond in this compound can participate in various chemical reactions, influencing its biological activity .
Comparaison Avec Des Composés Similaires
cis-Dodec-5-enal: Similar structure but with a cis configuration of the double bond.
Dodecanal: Saturated aldehyde with no double bonds.
trans-2-Decenal: Shorter carbon chain with a double bond at the 2nd position.
Uniqueness of trans-Dodec-5-enal:
- The trans configuration of the double bond in this compound imparts unique chemical and physical properties compared to its cis counterpart .
- The presence of the double bond at the 5th position distinguishes it from other aldehydes like dodecanal and trans-2-decenal, leading to different reactivity and applications .
Propriétés
Numéro CAS |
68820-34-8 |
|---|---|
Formule moléculaire |
C12H22O |
Poids moléculaire |
182.30 g/mol |
Nom IUPAC |
(E)-dodec-5-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h7-8,12H,2-6,9-11H2,1H3/b8-7+ |
Clé InChI |
MXYKXSMSECVABY-BQYQJAHWSA-N |
SMILES isomérique |
CCCCCC/C=C/CCCC=O |
SMILES canonique |
CCCCCCC=CCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


